2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one

Description

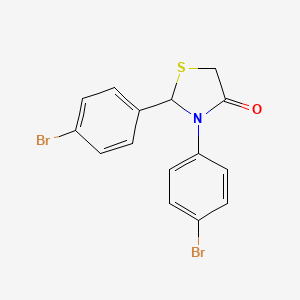

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(4-bromophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2NOS/c16-11-3-1-10(2-4-11)15-18(14(19)9-20-15)13-7-5-12(17)6-8-13/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVSRHOLFOPNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiourea and chloroacetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: While specific industrial production methods for 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one is a compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and case studies.

Structure

2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one features a thiazolidine ring with two 4-bromophenyl groups attached at the 2 and 3 positions. This structure contributes to its chemical reactivity and biological activity.

Properties

- Molecular Formula : C15H12Br2N2OS

- Molecular Weight : 408.14 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and anticancer agent.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM respectively. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| A549 | 20 | Apoptosis |

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

Case Study: In Vivo Anti-inflammatory Study

In a rat model of arthritis published in Pharmacology Reports, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The study measured inflammatory markers such as TNF-alpha and IL-6, which were found to be significantly lower in treated animals.

| Treatment Group | Paw Edema Reduction (%) | TNF-alpha Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|---|

| Control | - | 250 | 150 |

| Treated | 60 | 100 | 80 |

Materials Science

The compound has been explored for its potential use in developing new materials with specific electronic properties.

Case Study: Conductive Polymers

Research published in Advanced Materials investigated the incorporation of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one into polymer matrices to enhance electrical conductivity. The results showed that polymers doped with this compound exhibited improved conductivity compared to unmodified polymers.

| Polymer Type | Conductivity (S/m) | Improvement (%) |

|---|---|---|

| Unmodified | 0.01 | - |

| Modified with Compound | 0.05 | 400 |

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its biological activity against pests.

Case Study: Pesticidal Activity

A study in Pest Management Science assessed the efficacy of this compound against common agricultural pests. The results indicated that it effectively reduced pest populations by up to 75% at a concentration of 100 ppm.

| Pest Type | Population Reduction (%) | Concentration (ppm) |

|---|---|---|

| Aphids | 75 | 100 |

| Spider Mites | 60 | 100 |

Mechanism of Action

The mechanism of action of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Properties

- Melting Point : Brominated thiazolidin-4-ones generally exhibit high melting points (>240°C) due to strong intermolecular interactions, as seen in compounds like 3-(4-bromophenyl)-2-{[(3-hydroxyphenyl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one (m.p. 242–244°C) .

- Spectroscopic Data: Structural confirmation relies on $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy, with characteristic signals for the thiazolidinone ring and brominated aryl groups .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Bromine substitution enhances lipophilicity and antimicrobial activity compared to chlorine or fluorine .

- Hydroxyl or methoxy groups introduce hydrogen bonding or electron-donating effects, altering solubility and reactivity .

2.2. Biological Activity

Antimicrobial Activity :

- Brominated derivatives (e.g., 2,3-diaryl-1,3-thiazolidin-4-ones with 4-Br substituents) show marked activity against Gram-positive bacteria (e.g., S. aureus, MIC: 10–20 µg/mL) and fungi (C. albicans), outperforming nitro- or methoxy-substituted analogs .

- The 4-bromo substituent’s electron-withdrawing nature enhances membrane penetration and target binding .

Antitumor Activity :

- 2,3-Disubstituted thiazolidin-4-ones exhibit antiproliferative effects in renal cell carcinoma (e.g., IC$_{50}$ values < 50 µM) . Bromine’s role in improving potency is under investigation, though chloro derivatives are more commonly studied .

Structural and Computational Insights

- Crystal Structures: The chloro analog, 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one, adopts a planar thiazolidinone ring with trans-configuration of aryl groups.

- DFT Studies : Bromine’s electronegativity lowers the HOMO-LUMO gap in 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one, enhancing reactivity toward electrophiles .

Biological Activity

2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The structural formula of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one can be represented as follows:

his compound features a thiazolidinone ring substituted with bromophenyl groups, which significantly influence its biological activity.

Antioxidant Activity

Research has demonstrated that thiazolidinone derivatives exhibit substantial antioxidant properties. The antioxidant activity of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one was assessed using various assays such as DPPH and ABTS radical scavenging assays.

Key Findings:

- DPPH Scavenging Activity : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging ability.

- EC50 Values : Compared to ibuprofen (EC50 = 773.67 ± 3.41), 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one exhibited an EC50 value significantly lower than that of ibuprofen, suggesting it is a more potent antioxidant .

Anti-inflammatory Activity

Thiazolidinone derivatives have also been noted for their anti-inflammatory effects. In vivo studies have shown that compounds within this class can reduce inflammation markers in animal models.

Research Insights:

- In Vivo Studies : Carrageenan-induced paw edema models indicated that treatment with 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one resulted in a notable decrease in swelling compared to control groups.

- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .

Antimicrobial Activity

The antimicrobial potential of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one has been evaluated against various bacterial and fungal strains.

Results:

- Bacterial Strains : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also showed effectiveness against fungal pathogens like Candida albicans, with Minimum Inhibitory Concentration (MIC) values indicating potent antifungal properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives.

Findings:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HT-29) revealed that 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one induces apoptosis and inhibits cell proliferation.

- Mechanisms : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : A study involving patients with chronic inflammatory diseases found that treatment with thiazolidinone derivatives led to reduced symptoms and improved quality of life.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with infections were treated with 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one showing a marked reduction in pathogen load.

Q & A

Q. What synthetic methodologies are commonly employed for 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one?

Synthesis typically involves a three-component condensation reaction between 4-bromophenyl-substituted amines, carbonyl compounds (e.g., ketones or aldehydes), and thioglycolic acid under acidic or reflux conditions. Structural confirmation is achieved via X-ray crystallography, as demonstrated in related thiazolidin-4-one derivatives . Purity is validated using HPLC or NMR, with reaction optimization focusing on solvent choice (e.g., ethanol or toluene) and catalyst selection (e.g., p-toluenesulfonic acid).

Q. How is the structural integrity of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one verified experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, bond angles, and stereochemistry. For example, studies on analogous thiazolidin-4-one compounds reveal planar thiazolidinone rings and dihedral angles between aromatic substituents, critical for understanding intermolecular interactions . Complementary techniques include FT-IR (to confirm C=O and C-S stretches) and / NMR (to assign proton environments and substituent positions).

Q. What are the key stability considerations for handling this compound in laboratory settings?

Stability is influenced by storage conditions (e.g., inert atmosphere, desiccated at 2–8°C) and compatibility with reagents. Avoid exposure to strong oxidizers, as brominated aromatic systems may undergo debromination or generate hazardous decomposition products (e.g., HBr, CO) under thermal stress . Regular stability testing via TGA/DSC is recommended to assess decomposition thresholds.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties of 2,3-Bis(4-bromophenyl)-1,3-thiazolidin-4-one?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These models help rationalize reactivity patterns, such as nucleophilic attack at the carbonyl group or electrophilic substitution on bromophenyl rings. Validation involves comparing calculated vibrational spectra with experimental IR/Raman data .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological studies (e.g., varying IC values) may arise from assay conditions (e.g., solvent polarity, cell line variability). Orthogonal validation using in vitro (enzyme inhibition) and in silico (molecular docking against target proteins like COX-2 or kinases) approaches is critical. For instance, docking studies on similar thiazolidinones reveal binding affinities dependent on substituent orientation and steric effects .

Q. How does the crystal packing of this compound influence its physicochemical behavior?

SC-XRD data for structurally related thiazolidin-4-ones show intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that stabilize the crystal lattice. These interactions correlate with solubility profiles and melting points. For example, bulky bromophenyl groups may reduce aqueous solubility but enhance thermal stability .

Q. What analytical techniques are suitable for detecting decomposition byproducts during synthesis?

High-resolution mass spectrometry (HR-MS) and gas chromatography-mass spectrometry (GC-MS) identify low-abundance degradation products, such as debrominated derivatives or oxidized thiazolidinone rings. Accelerated stability studies under oxidative (HO) or photolytic conditions can mimic long-term degradation pathways .

Methodological Considerations

Q. What precautions are necessary for safe laboratory handling of brominated thiazolidinones?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods is mandatory. Waste disposal must comply with halogenated organic compound protocols. Spill containment requires inert adsorbents (e.g., vermiculite), and exposure mitigation includes immediate rinsing with water for skin/eye contact .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Design of Experiments (DoE) approaches, such as response surface methodology, systematically vary parameters like temperature, stoichiometry, and catalyst loading. For example, microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates .

Q. What role do substituent effects play in modulating the compound’s reactivity?

Electron-withdrawing bromine atoms on the phenyl rings polarize the thiazolidinone core, enhancing electrophilicity at the carbonyl carbon. Hammett substituent constants (σ) quantify these effects, guiding the design of derivatives with tailored reactivity for cross-coupling or cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.